![molecular formula C23H23N3O4S B7696531 N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In inflammation research, this compound 1 has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound 1 has been shown to have neuroprotective effects, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, this compound 1 has been shown to inhibit the activity of certain kinases and transcription factors, which play a role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound 1 has been shown to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In inflammation research, this compound 1 has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues. In neurodegenerative disease research, this compound 1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1 in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, this compound 1 has been shown to have low toxicity in animal models, indicating its potential as a safe and effective treatment option. However, one limitation of using this compound 1 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide 1. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential as a treatment for neurodegenerative diseases. Finally, the development of more soluble forms of this compound 1 could expand its potential use in lab experiments and clinical trials.
Métodos De Síntesis
Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the reaction of cycloheptanone with sodium hydride, followed by the addition of 4-methylbenzyl chloride and sodium sulfonate. The resulting N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is then reacted with N,N-dimethylacetamide, which yields this compound 1.
Propiedades
IUPAC Name |
4-[[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-17-7-9-18(10-8-17)15-26(31(29,30)21-5-3-2-4-6-21)16-22(27)25-20-13-11-19(12-14-20)23(24)28/h2-14H,15-16H2,1H3,(H2,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOIQPRORVBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)
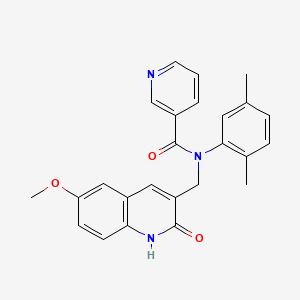
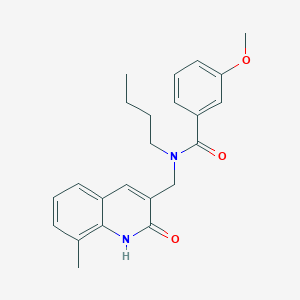
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)

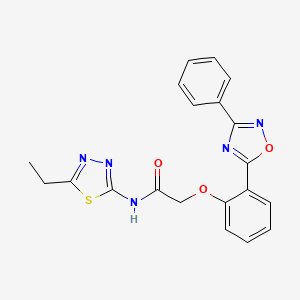

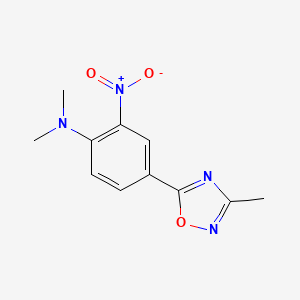
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
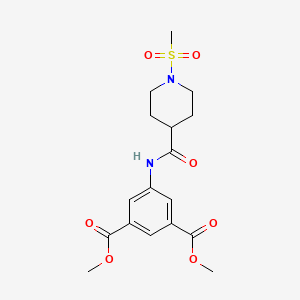

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)

